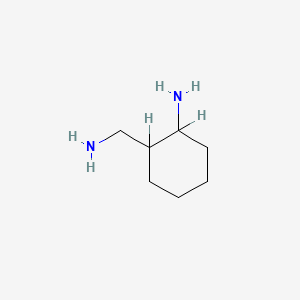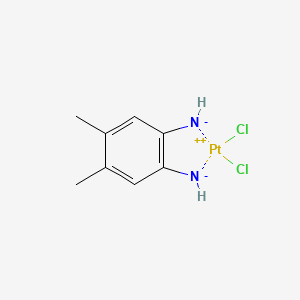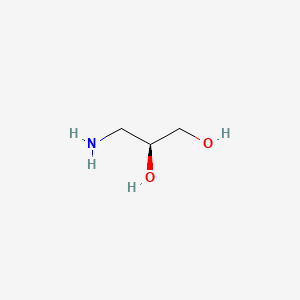![molecular formula C12H10N6 B1204523 8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene CAS No. 4349-84-2](/img/structure/B1204523.png)
8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,14-Dimethyl-8,10,12,13,15,16-hexazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary nitrogen and carbon framework. This process often requires:
Cyclization Reactions: Utilizing reagents such as strong acids or bases to induce ring closure.
Oxidation and Reduction Steps: To achieve the desired oxidation state of the nitrogen atoms.
Purification: Techniques like recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve:
Batch Reactors: For controlled synthesis under specific temperature and pressure conditions.
Continuous Flow Reactors: To enhance efficiency and yield.
Automated Purification Systems: To ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8,14-Dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with halogens or other electrophiles to replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
8,14-Dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.
Eigenschaften
CAS-Nummer |
4349-84-2 |
|---|---|
Molekularformel |
C12H10N6 |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C12H10N6/c1-7-14-15-12-13-11-10(16-18(7)12)8-5-3-4-6-9(8)17(11)2/h3-6H,1-2H3 |
InChI-Schlüssel |
UXHOLPARXQTOFH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C3C4=CC=CC=C4N(C3=N2)C |
Kanonische SMILES |
CC1=NN=C2N1N=C3C4=CC=CC=C4N(C3=N2)C |
Key on ui other cas no. |
4349-84-2 |
Synonyme |
SK and F 21681 SK and F-21681 SKF 21681 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


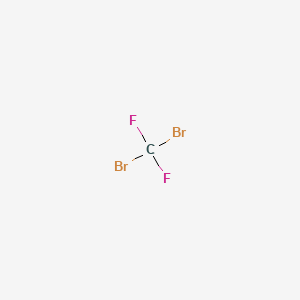
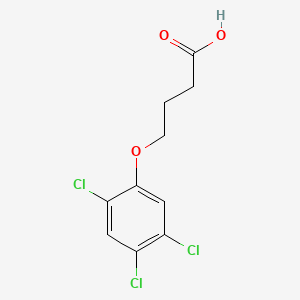
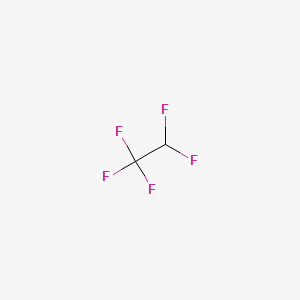
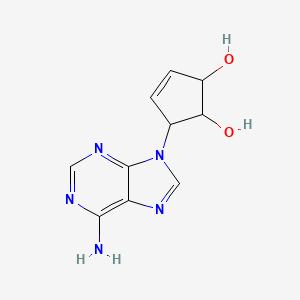
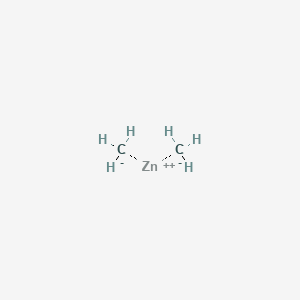
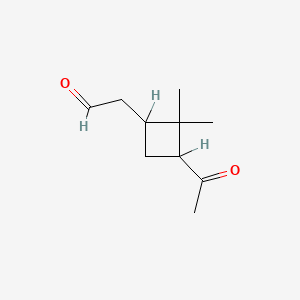
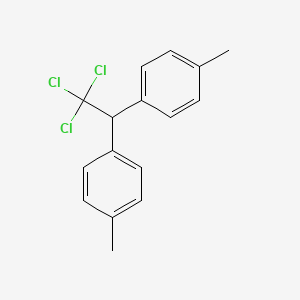
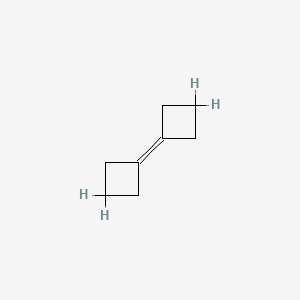
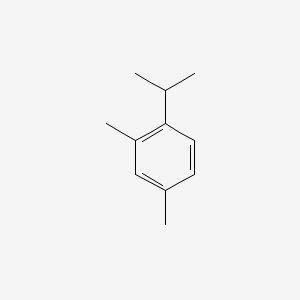
![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)
